ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate
Description
This compound (hereafter referred to as Compound A21) is a benzoate ester derivative featuring a 1-(3-methoxyphenyl)-1H-imidazole-2-thioacetamido moiety. The synthesis involves multi-step reactions, including thioether formation and esterification, validated via thin-layer chromatography (TLC), FT-IR, elemental analysis, and NMR spectroscopy .
Properties
IUPAC Name |
ethyl 4-[[2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-20(26)15-7-9-16(10-8-15)23-19(25)14-29-21-22-11-12-24(21)17-5-4-6-18(13-17)27-2/h4-13H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAOYAQXWZFYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the methoxyphenyl group. The thioacetamido linkage is then formed through a nucleophilic substitution reaction, and finally, the benzoate ester is introduced via esterification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The thioacetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the imidazole ring could produce dihydroimidazole derivatives.
Scientific Research Applications
Ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The methoxyphenyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with Compound A21 , differing primarily in substituents and heterocyclic cores:
Pharmacological Profiles
- Antimicrobial Activity : W1 () exhibits broad-spectrum activity due to electron-withdrawing nitro groups enhancing membrane penetration . In contrast, Compound A22 shows moderate activity, attributed to the methoxy group’s balance between lipophilicity and solubility .
- Anticancer Potential: Compound A24’s oxadiazole core may inhibit kinases via π-π stacking, while Compound A21’s imidazole-thioether motif could disrupt redox signaling .
- Enzyme Inhibition: Phenoxymethyl derivatives () demonstrate α-glucosidase inhibition, with bromo-substituted 9c showing the highest binding affinity (docking score: −9.2 kcal/mol) .
Research Findings and Mechanistic Insights
- Substituent Effects : Electron-donating groups (e.g., methoxy in A22 ) improve solubility but reduce antimicrobial potency compared to electron-withdrawing groups (e.g., nitro in W1 ) .
- Heterocyclic Core Influence : Imidazole derivatives (A21 , W1 ) show dual antimicrobial/anticancer activity, whereas oxadiazole/triazole hybrids (A24 , ) target specific enzymes .
- Synthetic Flexibility : The ethyl benzoate scaffold allows modular substitution, enabling rapid diversification (e.g., triazole appendages in ) .
Data Tables
Table 1: Spectral Data for Key Compounds
Biological Activity
Ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features an imidazole ring, a methoxyphenyl group, and a benzoate moiety. Its molecular formula is , with a molecular weight of 404.50 g/mol. The synthesis typically involves multi-step organic reactions:
- Formation of the imidazole ring.
- Introduction of the methoxyphenyl group.
- Creation of the thioacetamido linkage through nucleophilic substitution.
- Esterification to form the benzoate.
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The imidazole ring can bind to metal ions or enzyme active sites, influencing various biochemical pathways.
- Cell Membrane Permeability : The methoxyphenyl group may enhance the compound's ability to cross cell membranes, potentially increasing bioavailability and efficacy in vivo.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies on related imidazole derivatives have shown promising results against various cancer cell lines.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.0 | Inhibition of Plk1 |
| Compound B | 10.0 | Induction of apoptosis |
| This compound | TBD | TBD |
Anti-diabetic Effects
Recent studies have explored the compound's potential in modulating insulin signaling pathways. It has been shown to enhance glucose uptake in muscle cells and improve insulin sensitivity in diabetic models.
- In vitro Studies : At concentrations around 10 µM, related compounds have demonstrated a significant increase in glucose uptake by muscle cells.
- In vivo Studies : Animal models treated with similar compounds showed improved serum lipid profiles and restored insulin levels.
Case Studies
-
Study on Insulin Resistance :
- In a study involving diabetic mice, the administration of a structurally similar compound led to a significant reduction in blood glucose levels and improved insulin sensitivity.
- Gene expression analysis revealed upregulation of insulin signaling pathways (IRS1, PI3K).
-
Anticancer Efficacy :
- A series of imidazole derivatives were tested against cancer cell lines, showing varying degrees of cytotoxicity.
- The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutics.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological activity of imidazole derivatives. Modifications to the phenyl and imidazole rings can significantly alter potency and selectivity.
Key Findings:
- Potency : Variations in substituents on the phenyl ring can enhance or diminish activity against specific targets.
- Selectivity : Compounds exhibiting high selectivity for certain protein targets (e.g., PTP1B) can minimize side effects while maximizing therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
